molecular formula C31H33ClN8O5 B1191628 Pyridostatin hydrochloride

Pyridostatin hydrochloride

Cat. No. B1191628
M. Wt: 633.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridostatin(RR-82) Hcl is a G-quadruplex-interacting drug which can promote growth arrest in human cancer cells by inducing replication- and transcription-dependent DNA damage.    in vitro: The increased mechanical stability of pyridostatin-bound G-quadruplex permits the determination of a dissociation constant K(d) of 490 ± 80 nM. The free-energy change of binding obtained from a Hess-like process provides an identical K(d) for pyridostatin and a K(d) of 42 ± 3 uM for a weaker ligand RR110. Pyridostatin reduced SRC protein abundance and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target of this drug.

Scientific Research Applications

DNA Structure and Gene Expression

Pyridostatin hydrochloride (PDS) has been investigated for its role in interacting with DNA structures, particularly its ability to target guanine-rich sequences that can adopt non-Watson-Crick structures, such as G-quadruplexes. Rodriguez et al. (2012) demonstrated that PDS induced replication- and transcription-dependent DNA damage in human cancer cells, revealing its potential to modulate the expression of genes containing clusters of G-quadruplex-forming sequences (Rodriguez et al., 2012).

Cancer Research

PDS has shown significant relevance in cancer research. Wang et al. (2015) found that pyridostatin derivatives selectively recognize and stabilize different forms of human telomeric G-quadruplex structures, suggesting their potential as novel anti-cancer agents (Wang et al., 2015). Additionally, Hou et al. (2021) discovered that PDS targets specific proteins in cancer cells, which may provide insights into developing multi-targeting platinum anticancer drugs (Hou et al., 2021).

RNA and DNA G-Quadruplexes

PDS's interaction with RNA G-quadruplex structures has been studied. Rocca et al. (2017) explored the mechanism of action of a PDS derivative, carboxypyridostatin, which exhibits high specificity for RNA over DNA G-quadruplexes (Rocca et al., 2017).

Antifungal Applications

In the context of antifungal research, Chang et al. (2015) investigated a derivative of PDS, pyridoxatin, for its effectiveness against Candida species. They found that pyridoxatin interferes with ergosterol synthesis, offering potential applications in treating fungal infections (Chang et al., 2015).

Biochemical and Molecular Studies

Further biochemical and molecular studies have been conducted to understand PDS's binding and interactions. Koirala et al. (2011) used a laser tweezers method to investigate the interactions of PDS with telomeric G-quadruplexes, providing insights into the mechanical, kinetic, and thermodynamic properties of liganded bio-macromolecules (Koirala et al., 2011).

properties

Product Name

Pyridostatin hydrochloride

Molecular Formula

C31H33ClN8O5

Molecular Weight

633.1

synonyms

Pyridostatin(RR-82) Hcl

Origin of Product

United States

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